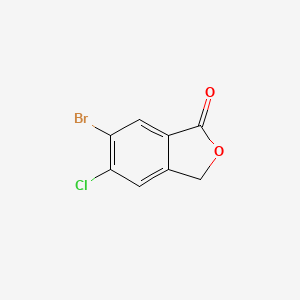

6-Bromo-5-chloro-3H-2-benzofuran-1-one

Description

Properties

IUPAC Name |

6-bromo-5-chloro-3H-2-benzofuran-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClO2/c9-6-2-5-4(1-7(6)10)3-12-8(5)11/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGVBIGZEOPMEBL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=C(C=C2C(=O)O1)Br)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.47 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-chloro-3H-2-benzofuran-1-one typically involves the bromination and chlorination of benzofuran derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the addition of a catalyst to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize the efficiency of the halogenation reaction. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 6-Bromo-5-chloro-3H-2-benzofuran-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding hydro derivatives.

Substitution: Nucleophilic substitution reactions can replace the bromine or chlorine atoms with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzofuran derivatives.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.

Biology: The compound has shown promise in biological assays, particularly for its antimicrobial and anticancer activities.

Medicine: Research has explored its potential as a lead compound for the development of new therapeutic agents targeting various diseases.

Industry: It is used in the production of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloro-3H-2-benzofuran-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, its antimicrobial activity may result from the inhibition of key enzymes involved in bacterial cell wall synthesis, while its anticancer effects could be due to the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural uniqueness arises from the combination of bromine and chlorine substituents on the benzofuranone core. Below is a comparative analysis with key analogues:

*Inferred formula; †Calculated based on atomic masses (Br: 79.90, Cl: 35.45, C: 12.01, H: 1.01, O: 16.00).

Key Observations :

Halogen Position and Reactivity: The dual halogenation (Br at C6, Cl at C5) in the target compound may enhance electrophilic reactivity compared to mono-halogenated analogues like 6-Bromobenzofuran-3(2H)-one . This is critical in cross-coupling reactions or nucleophilic substitutions.

Functional Group Effects : Derivatives with carbonyl chloride (e.g., 5-Bromo-2,3-dihydrobenzofuran-7-carbonyl chloride ) exhibit higher reactivity in acylations, whereas the target compound’s ketone group may favor nucleophilic additions.

Physical and Chemical Properties

- Boiling Point and Density: While direct data are unavailable, the target compound’s molar mass (~263.48 g/mol) suggests a boiling point and density comparable to 6-Bromo-5-chloro-4H-benzo[1,4]oxazin-3-one (404.1°C, 1.773 g/cm³) . The absence of nitrogen may slightly lower boiling points relative to benzoxazinones.

- Acidity (pKa): The pKa of the benzofuranone carbonyl group is expected to be lower than that of benzoxazinone derivatives (e.g., pKa 10.78 in ) due to reduced electron-withdrawing effects from the heteroatom-free ring.

Q & A

Q. How do researchers balance open-data mandates with confidentiality in studies involving proprietary derivatives of this compound?

- Methodological Answer : Use de-identification protocols (e.g., removing synthesis routes while sharing spectral data). Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) with embargo periods for sensitive data. Consult institutional review boards (IRBs) for ethical guidance on data anonymization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.